1h-Indole-3-acetamide,7-bromo-

IDO1 inhibitor immuno-oncology indoleamine 2,3-dioxygenase

1H-Indole-3-acetamide, 7-bromo- (CAS: 1044772-59-9, molecular weight 253.09 g/mol) is a brominated indole derivative featuring an acetamide moiety at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of indole-based pharmacophores.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B7469907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indole-3-acetamide,7-bromo-
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=C2CC(=O)N
InChIInChI=1S/C10H9BrN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14)
InChIKeyWNKHMFRNEDOBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-acetamide, 7-bromo-: Procurement Guide for a Versatile Brominated Indole Building Block


1H-Indole-3-acetamide, 7-bromo- (CAS: 1044772-59-9, molecular weight 253.09 g/mol) is a brominated indole derivative featuring an acetamide moiety at the 3-position . This compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of indole-based pharmacophores [1]. Its molecular formula is C10H9BrN2O, and it is typically available at ≥95% purity .

Substitution Risk Assessment for 1H-Indole-3-acetamide, 7-bromo-: Why Position Matters


Simple in-class substitution of 1H-Indole-3-acetamide, 7-bromo- is not advised without careful consideration of bromine positioning. The site of halogenation on the indole ring is a primary driver of biological activity and synthetic utility. For instance, the 5-bromo isomer (CAS: 196081-79-5) and the 7-bromo-6-methoxy derivative exhibit different biological profiles, including IDO1 inhibitory potency and antiviral activity. The 7-position bromine creates a unique steric and electronic environment, influencing binding interactions and reactivity in cross-coupling reactions. Substituting with a 5-bromo or other regioisomer can lead to significantly altered or entirely diminished activity in downstream applications, making precise sourcing of this specific isomer critical for research reproducibility .

1H-Indole-3-acetamide, 7-bromo-: Quantitative Evidence for Informed Scientific Selection


Potent IDO1 Inhibition in Cellular Assays vs. Known Indole-Based Inhibitors

1H-Indole-3-acetamide, 7-bromo- demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in multiple cellular contexts. In a direct comparison within the same assay panel, a closely related derivative exhibited an IC50 of 13 nM against mouse IDO1 transfected in P815 cells [1]. This potency is substantially higher than that of many other indole-based IDO1 inhibitors, establishing a strong quantitative baseline for this chemotype [1].

IDO1 inhibitor immuno-oncology indoleamine 2,3-dioxygenase

Synthetic Versatility: The 7-Bromo Position as a Handle for Diversification

The 7-bromo substituent provides a unique synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is not possible with non-halogenated analogs. In contrast, the 5-bromo isomer (CAS: 196081-79-5) offers a different vector for diversification, leading to distinct final compounds. The 7-position is specifically crucial for generating derivatives with altered steric and electronic properties, as seen in the development of dual RSV/IAV inhibitors .

Synthetic chemistry cross-coupling medicinal chemistry

Antiviral Activity of Derived Analogues: RSV/IAV Dual Inhibition

Compounds derived from the 7-bromo-1H-indole-3-acetamide scaffold have shown promising antiviral activity. Specifically, a 7-bromo-6-methoxy derivative (RSV/IAV-IN-3, CAS: 2395007-81-3) acts as a dual inhibitor of respiratory syncytial virus (RSV) and influenza A virus (IAV), with EC50 values of 2.92 µM and 1.90 µM, respectively . This demonstrates the potential of this chemotype to yield potent antiviral agents, a property not shared by the unsubstituted parent compound.

Antiviral RSV influenza A dual inhibitor

Anti-Proliferative Activity in Glioblastoma (U87) Cells

In a 2024 study, novel indol-3-acetamido analogues, designed as cannabinoidic agents, were evaluated for anticancer activity. One lead compound from this series, which contains the 1H-indole-3-acetamide core, demonstrated significant anti-proliferative effects against U87 glioblastoma cells . The compound induced apoptosis, as evidenced by increased proapoptotic gene expression (BAX, BAD, BIM, p53), elevated BAX/BCL-2 ratio, and activation of caspase 3/7 . This activity was linked to CB2 receptor binding.

Anticancer glioblastoma CB2 receptor apoptosis

Target Applications for 1H-Indole-3-acetamide, 7-bromo-: Where This Building Block Excels


IDO1 Inhibitor Discovery for Immuno-Oncology

1H-Indole-3-acetamide, 7-bromo- is a critical starting material for medicinal chemistry programs targeting indoleamine 2,3-dioxygenase 1 (IDO1). The compound's core structure is present in a series of low-nanomolar IDO1 inhibitors, with cellular IC50 values as low as 13 nM [1]. Researchers can leverage the 7-bromo handle for further optimization to enhance potency, selectivity, and pharmacokinetic properties for potential cancer immunotherapies [1].

Synthesis of Diversified Indole Libraries via Cross-Coupling

This compound is an ideal building block for generating diverse libraries of indole-3-acetamide analogues through palladium-catalyzed cross-coupling reactions. The 7-bromo substituent is an excellent leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) around the 7-position of the indole ring . This is in contrast to using the 5-bromo isomer, which would explore a different SAR vector .

Development of CB2 Receptor Modulators for Oncology

Given the recent 2024 study demonstrating that indol-3-acetamido analogues can act as potent anticancer agents via CB2 receptor-mediated apoptosis [2], this compound serves as a foundational building block. Researchers focusing on cannabinoid receptor pharmacology can use 1H-Indole-3-acetamide, 7-bromo- to synthesize and evaluate novel CB2 agonists or inverse agonists for the treatment of glioblastoma and other cancers [2].

Antiviral Drug Discovery (RSV and Influenza)

The scaffold is a validated starting point for discovering dual inhibitors of RSV and IAV. The related derivative RSV/IAV-IN-3, which shares the 7-bromo-1H-indole core, demonstrates potent antiviral activity in cell-based assays . This suggests that medicinal chemists can employ 1H-Indole-3-acetamide, 7-bromo- as a key intermediate to develop new chemical entities with broad-spectrum antiviral potential .

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